Quinaprilat hydrate

Description

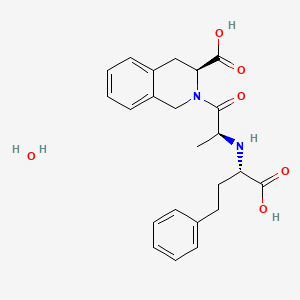

Structure

3D Structure of Parent

Properties

CAS No. |

1435786-09-6 |

|---|---|

Molecular Formula |

C23H28N2O6 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrate |

InChI |

InChI=1S/C23H26N2O5.H2O/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30;/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30);1H2/t15-,19-,20-;/m0./s1 |

InChI Key |

OFYSYEOWQQCPEU-ZAFWUOJLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O |

Canonical SMILES |

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O |

Appearance |

Solid powder |

Synonyms |

Quinaprilat; BRN 5653070; CI 928; CI-928.; (S)-2-(((S)-1-carboxy-3-phenylpropyl)-L-alanyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Quinaprilat Hydrate on Angiotensin-Converting Enzyme (ACE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, on its target enzyme, ACE. Quinaprilat is a potent, non-sulfhydryl competitive inhibitor of ACE, playing a crucial role in the management of hypertension and heart failure. This document delves into the quantitative aspects of its inhibitory activity, the intricacies of its binding to the ACE active site, and the downstream signaling pathways affected by its action. Detailed experimental protocols for key assays are provided to facilitate further research and drug development in this area.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1] Angiotensin-converting enzyme (ACE) is a key component of this system, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2] ACE also inactivates the vasodilator bradykinin.[2] Inhibition of ACE is a well-established therapeutic strategy for the treatment of hypertension and heart failure.

Quinapril is a prodrug that is rapidly hydrolyzed in the body to its active diacid metabolite, quinaprilat.[3] Quinaprilat is a highly potent and specific inhibitor of ACE.[3][4] Its mechanism of action involves competitive inhibition of the enzyme, thereby blocking the production of angiotensin II and preventing the degradation of bradykinin. This dual action leads to vasodilation, reduced peripheral resistance, and a decrease in blood pressure.[2]

This guide will provide a detailed examination of the molecular interactions between quinaprilat and ACE, summarize the quantitative data related to its inhibitory potency, and outline the experimental methodologies used to characterize this interaction.

Quantitative Analysis of Quinaprilat-ACE Interaction

The potency of an enzyme inhibitor is quantitatively described by several key parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the association (kon) and dissociation (koff) rate constants.

Inhibitory Potency (IC50 and Ki)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a commonly used measure of inhibitor potency. The inhibition constant (Ki) is a more fundamental measure of the binding affinity between an inhibitor and an enzyme. For a competitive inhibitor, Ki is the dissociation constant of the enzyme-inhibitor complex.

| Inhibitor | Tissue | IC50 (nM) | Reference |

| Quinaprilat | Rat Plasma | 0.033 - 0.036 | [5] |

| Quinaprilat | Rat Lung Homogenate | 0.21 - 0.27 | [5] |

| Lisinopril | Rat Plasma | 0.011 - 0.019 | [5] |

| Captopril | Rat Plasma | 7.89 - 14.78 | [5] |

| Lisinopril | Rat Lung Homogenate | 0.009 - 0.018 | [5] |

| Captopril | Rat Lung Homogenate | 2.56 - 2.94 | [5] |

Table 1: Comparative IC50 values of ACE inhibitors.

A study comparing the potency of several ACE inhibitors in rat tissues demonstrated the high potency of quinaprilat.[6] The rank order of potency was determined to be quinaprilat = benazeprilat > perindoprilat > 351A > lisinopril > fosinoprilat.[6]

Binding Kinetics (kon and koff)

The association rate constant (kon) describes the rate at which an inhibitor binds to an enzyme, while the dissociation rate constant (koff) describes the rate at which the inhibitor-enzyme complex dissociates. The ratio of koff to kon defines the equilibrium dissociation constant (Kd), which is equivalent to Ki for competitive inhibitors. Quinaprilat is characterized by its potent binding to ACE and a slow dissociation rate, which contributes to its long duration of action, allowing for once or twice daily dosing of the prodrug quinapril.[3][4]

Structural Basis of Quinaprilat-ACE Interaction

The potent and specific inhibition of ACE by quinaprilat is a result of its precise molecular interactions with the enzyme's active site. ACE has two homologous catalytic domains, the N-domain and the C-domain, both of which are inhibited by quinaprilat.

Binding to the ACE Active Site

Molecular docking studies have provided insights into the binding mode of quinaprilat within the ACE active site. The tetrahydroisoquinolinecarboxylic acid moiety of quinaprilat plays a crucial role in its interaction with the enzyme.

The following diagram illustrates the key interactions between quinaprilat and the active site of the N- and C-domains of human ACE.

Caption: Binding of Quinaprilat to ACE Domains.

Downstream Signaling Pathways

The inhibition of ACE by quinaprilat leads to a cascade of downstream effects beyond the reduction of angiotensin II and the potentiation of bradykinin. These effects contribute to the overall therapeutic benefits of the drug.

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The primary signaling pathway affected by quinaprilat is the RAAS. By inhibiting ACE, quinaprilat disrupts the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone. The reduction in angiotensin II levels leads to vasodilation and decreased aldosterone secretion, resulting in reduced sodium and water retention.

Caption: Quinaprilat's Inhibition of the RAAS Pathway.

Bradykinin Pathway

ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, quinaprilat increases the levels of bradykinin, which contributes to its antihypertensive effect through vasodilation.

Caption: Quinaprilat's Potentiation of the Bradykinin Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between quinaprilat and ACE.

ACE Inhibition Assay (Spectrophotometric)

This protocol describes a common in vitro assay to determine the IC50 of an ACE inhibitor using the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Quinaprilat hydrate

-

Borate buffer (pH 8.3)

-

1N HCl

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of quinaprilat in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in borate buffer.

-

In a microcentrifuge tube, add 50 µL of HHL solution (5 mM in borate buffer).

-

Add 20 µL of the quinaprilat solution at different concentrations (or buffer for control).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of ACE solution (100 mU/mL in borate buffer).

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 250 µL of 1N HCl.

-

Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate and vortexing for 15 seconds.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.

-

Re-dissolve the hippuric acid residue in 1 mL of distilled water.

-

Measure the absorbance at 228 nm using a spectrophotometer.

-

Calculate the percentage of inhibition for each quinaprilat concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: ACE Inhibition Assay Workflow.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful label-free technique to measure the real-time binding kinetics (kon and koff) of an inhibitor to its target enzyme.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

ACE

-

This compound

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilization of ACE:

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject a solution of ACE in the immobilization buffer to covalently couple the enzyme to the sensor surface.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Kinetic Analysis:

-

Inject a series of concentrations of quinaprilat in running buffer over the immobilized ACE surface.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain association curves.

-

Inject running buffer alone to monitor the dissociation of the quinaprilat-ACE complex, obtaining dissociation curves.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff values.

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of koff/kon.

-

Caption: SPR Experimental Workflow.

Conclusion

This compound is a potent and highly specific competitive inhibitor of angiotensin-converting enzyme. Its mechanism of action, centered on the dual inhibition of angiotensin II production and bradykinin degradation, provides a powerful therapeutic approach for the management of cardiovascular diseases. The quantitative data on its inhibitory potency, coupled with an understanding of its structural interactions with the ACE active site and its influence on downstream signaling pathways, underscores the rationale for its clinical efficacy. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the pharmacology of ACE inhibitors and to develop novel therapeutic agents targeting the renin-angiotensin-aldosterone system.

References

- 1. Molecular mechanism of the interactions between inhibitory tripeptides and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinapril. A review of its pharmacological properties, and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinapril: a new second-generation ACE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Quinaprilat Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, is a potent therapeutic agent for the management of hypertension and heart failure. This technical guide provides an in-depth overview of the synthesis of quinaprilat hydrate via the hydrolysis of quinapril hydrochloride, followed by a detailed purification protocol to isolate the hydrated crystalline form. The methodologies presented are grounded in established chemical principles and aim to provide a framework for the laboratory-scale preparation of this important active pharmaceutical ingredient. This document also outlines key analytical techniques for the characterization of this compound.

Introduction

Quinapril is a prodrug that is rapidly metabolized in the body to its active form, quinaprilat, through the enzymatic hydrolysis of its ethyl ester group.[1][2][3] Quinaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system, leading to vasodilation and a reduction in blood pressure. While the in-vivo conversion is well-documented, the controlled chemical synthesis and purification of this compound in a laboratory setting are crucial for research, development, and quality control purposes.

This guide details a robust methodology for the synthesis of this compound, commencing with the hydrolysis of commercially available quinapril hydrochloride. The subsequent purification steps are designed to yield the stable hydrated form of quinaprilat.

Synthesis of Quinaprilat from Quinapril Hydrochloride

The synthesis of quinaprilat is achieved through the hydrolysis of the ethyl ester of quinapril. An alkaline hydrolysis is typically effective for this transformation.

Synthesis Pathway

The overall synthetic transformation from quinapril to quinaprilat is depicted below. The reaction proceeds via a base-mediated hydrolysis of the ester functional group.

Caption: Synthesis of Quinaprilat from Quinapril.

Experimental Protocol: Alkaline Hydrolysis

This protocol describes a general procedure for the alkaline hydrolysis of quinapril hydrochloride to quinaprilat.

Materials:

-

Quinapril Hydrochloride

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ethanol (or other suitable co-solvent)

-

Hydrochloric Acid (HCl) (for pH adjustment)

-

Ethyl Acetate (for extraction)

-

Magnesium Sulfate (or Sodium Sulfate), anhydrous (for drying)

Procedure:

-

Dissolution: Dissolve a known quantity of quinapril hydrochloride in a mixture of water and a co-solvent such as ethanol. The co-solvent aids in the solubility of the starting material.

-

Hydrolysis: Cool the solution in an ice bath and slowly add a stoichiometric excess of aqueous sodium hydroxide solution (e.g., 1-2 M) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Neutralization and Workup:

-

Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 4-5 with dilute hydrochloric acid. This will protonate the carboxylate groups of quinaprilat, reducing its aqueous solubility.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate, to remove any unreacted quinapril or non-polar impurities.

-

The aqueous layer containing the sodium salt of quinaprilat can be used for the subsequent purification step. Alternatively, further acidification to a lower pH (around 2-3) may precipitate the crude quinaprilat, which can be collected by filtration.

-

Purification of this compound

The purification of quinaprilat is critical to obtain the desired hydrate form with high purity. Crystallization from an aqueous medium is the primary method to achieve this.

Purification Workflow

The general workflow for the purification of this compound from the crude reaction mixture is outlined below.

Caption: Purification workflow for this compound.

Experimental Protocol: Crystallization

Materials:

-

Crude Quinaprilat solution (from the synthesis step)

-

Deionized Water

-

Ethanol (optional, as an anti-solvent)

-

Hydrochloric Acid (for pH adjustment)

Procedure:

-

pH Adjustment: Carefully adjust the pH of the aqueous solution containing crude quinaprilat to the point of minimum solubility. This is typically near the isoelectric point of the molecule.

-

Heating and Dissolution: Gently heat the solution to aid in the dissolution of the crude product. If necessary, add a minimal amount of a co-solvent like ethanol to achieve a clear solution.

-

Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization. The slow cooling rate is crucial for the formation of well-defined crystals.

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Drying: Dry the crystals under controlled humidity and mild temperature to obtain the stable this compound. Extreme drying conditions should be avoided to prevent the loss of water of hydration.

Data Presentation

The following tables summarize the expected data for the synthesis and characterization of this compound. Note that specific values may vary depending on the experimental conditions.

Table 1: Synthesis Parameters and Expected Results

| Parameter | Value/Range | Notes |

| Starting Material | Quinapril Hydrochloride | |

| Hydrolysis Agent | Sodium Hydroxide | 1-2 M aqueous solution |

| Reaction Temperature | 0 - 25 °C | |

| Reaction Time | 2 - 6 hours | Monitor by TLC/HPLC |

| Expected Yield (Crude) | > 80% | |

| Purification Method | Crystallization | From aqueous solution |

| Expected Yield (Pure) | 60 - 70% |

Table 2: Analytical Characterization of this compound

| Analytical Technique | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | Dependent on the degree of hydration and polymorphic form |

| ¹H NMR | Peaks corresponding to the protons of the quinaprilat molecule, with the absence of the ethyl ester signals. |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks for O-H (from carboxylic acids and water), N-H, C=O (amide and carboxylic acid), and aromatic C-H bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of quinaprilat. |

| Water Content (Karl Fischer) | Corresponds to the specific hydrate form (e.g., dihydrate). |

| Thermal Analysis (DSC/TGA) | Endothermic events corresponding to dehydration and melting/decomposition. TGA will show a weight loss corresponding to the water of hydration. |

Conclusion

This technical guide provides a comprehensive overview of a plausible laboratory-scale synthesis and purification of this compound. The successful implementation of these protocols will enable researchers and drug development professionals to obtain high-purity this compound for further studies. The characterization methods outlined are essential for confirming the identity, purity, and hydration state of the final product. It is recommended that all experimental work be conducted by qualified personnel in a controlled laboratory environment.

References

- 1. Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]

pharmacokinetics of quinaprilat hydrate in animal models

An In-depth Technical Guide on the Pharmacokinetics of Quinaprilat Hydrate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinapril, an ethyl ester prodrug, is a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. Following oral administration, quinapril is rapidly and extensively hydrolyzed by esterases, primarily in the liver, to its active diacid metabolite, quinaprilat. Quinaprilat is a more potent inhibitor of ACE than its parent compound. The therapeutic efficacy of quinapril is directly attributable to the pharmacokinetic and pharmacodynamic properties of quinaprilat.

Understanding the pharmacokinetic profile of quinaprilat in preclinical animal models is fundamental for the non-clinical safety evaluation and for predicting its clinical pharmacology in humans. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in various animal models commonly used in drug development, including rats, dogs, and monkeys.

This document summarizes key pharmacokinetic parameters, details the experimental methodologies for the quantification of quinaprilat in biological matrices, and provides visual representations of its metabolic pathway and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in the development of ACE inhibitors and related cardiovascular drugs. Preclinical studies have consistently shown that quinapril is rapidly absorbed and converted to quinaprilat across different animal species[1][2][3][4]. While specific pharmacokinetic parameters for quinaprilat can vary between species, the overall profile demonstrates a rapid onset of action and a duration of effect that is prolonged by its tight binding to ACE[5].

Pharmacokinetic Data in Animal Models

The oral absorption of quinapril is rapid in rats, dogs, and monkeys, with subsequent rapid and extensive hydrolysis to quinaprilat[1][2][6]. Plasma concentrations of quinaprilat are generally detectable shortly after oral administration of quinapril. The plasma concentration-time profiles of quinaprilat in all species typically exhibit a polyexponential decay with a prolonged terminal phase at lower concentrations[1][6]. Quinapril and its active metabolite, quinaprilat, are approximately 97% bound to plasma proteins[7]. The primary route of excretion for quinaprilat is via the kidneys[7].

Table 1: Pharmacokinetics of Quinaprilat in Rodent Models (Rat)

| Parameter | Value | Species/Strain | Dose (Quinapril) | Route | Reference |

| Absorption | Rapid | Rat | Not Specified | Oral | [1][6] |

| Metabolism | Extensive hydrolysis to quinaprilat | Rat | Not Specified | Oral | [1][2] |

| Distribution | Rapid and extensive to most tissues except the brain | Rat | Not Specified | Oral | [1][6] |

| Elimination | Primarily as quinaprilat | Rat | Not Specified | Oral | [1][6] |

Table 2: Pharmacokinetics of Quinaprilat in Non-Rodent Models (Dog and Monkey)

| Parameter | Value | Species/Strain | Dose (Quinapril) | Route | Reference |

| Absorption | Rapid | Dog, Monkey | Not Specified | Oral | [1][6] |

| Metabolism | Extensive hydrolysis to quinaprilat | Dog, Monkey | Not Specified | Oral | [1] |

| Distribution | Rapid and extensive to most tissues except the brain | Dog, Monkey | Not Specified | Oral | [1][6] |

| Elimination | Primarily as quinaprilat | Dog, Monkey | Not Specified | Oral | [1][6] |

Experimental Protocols

Accurate and precise quantification of quinaprilat in biological matrices is crucial for defining its pharmacokinetic profile. The following sections detail a typical experimental protocol for the determination of quinaprilat in animal plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted and sensitive analytical method.

Sample Preparation

-

Plasma Collection: Whole blood is collected from the study animals at predetermined time points into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation at approximately 1500 x g for 10 minutes at 4°C and stored at -70°C until analysis.

-

Protein Precipitation: To a 100 µL aliquot of plasma, 200 µL of a protein precipitation agent, typically acetonitrile containing an internal standard (e.g., a deuterated analog of quinaprilat or a structurally similar compound), is added.

-

Vortexing and Centrifugation: The mixture is vortexed for approximately 1 minute to ensure thorough mixing and complete protein precipitation. Subsequently, the samples are centrifuged at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant is carefully transferred to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is typically used for the separation of quinaprilat.

-

Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of quinaprilat.

-

Detection: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both quinaprilat and the internal standard to ensure selectivity and sensitivity. For quinaprilat, a common transition might be m/z 397.2 -> 234.1.

-

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range of concentrations over which the analytical response is directly proportional to the concentration of the analyte.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. Assessed at multiple concentration levels (low, medium, and high quality controls).

-

Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic conversion of quinapril to its active form, quinaprilat, and the signaling pathway through which quinaprilat exerts its therapeutic effect.

Metabolic Conversion of Quinapril to Quinaprilat

Caption: Metabolic conversion of the prodrug quinapril to its active metabolite quinaprilat.

ACE Inhibitor Signaling Pathway

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of quinaprilat.

References

- 1. Quinapril--a preclinical review of the pharmacology, pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacodynamics of Quinaprilat Hydrate on Blood Pressure

This technical guide provides a comprehensive overview of the pharmacodynamics of quinaprilat, the active metabolite of quinapril, with a specific focus on its mechanism of action and effects on blood pressure. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure.[1][2] It is a prodrug that, after oral administration, is rapidly de-esterified in the liver to its principal active metabolite, quinaprilat.[3][4][5] The antihypertensive effects of quinapril are primarily attributable to the pharmacodynamic actions of quinaprilat.[6] This document details the mechanism, quantitative effects, and relevant experimental methodologies associated with quinaprilat's impact on blood pressure regulation.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The primary mechanism by which quinaprilat lowers blood pressure is through the inhibition of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][7]

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[8][9][10] The process is initiated when a drop in blood pressure or fluid volume causes the kidneys to release renin.[8] Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I.[8][9] ACE, found predominantly in the endothelial cells of the lungs, then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II.[6][8]

Angiotensin II exerts several effects that increase blood pressure:

-

Vasoconstriction: It directly causes the narrowing of blood vessels, increasing systemic vascular resistance.[2][8]

-

Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water reabsorption in the kidneys, thereby increasing blood volume.[2][8][9]

-

Sympathetic Nervous System Activation: It enhances sympathetic outflow, further contributing to vasoconstriction and increased heart rate.[9]

Quinaprilat competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[4][6] This inhibition leads to:

-

Reduced Angiotensin II Levels: Decreased circulating and tissue levels of angiotensin II lead to vasodilation and reduced total peripheral resistance.[6]

-

Decreased Aldosterone Secretion: Lower angiotensin II levels result in reduced aldosterone secretion, leading to decreased sodium and water retention and a small increase in serum potassium.[2][6]

-

Increased Plasma Renin Activity: The reduction in angiotensin II removes the negative feedback loop on renin secretion, resulting in an increase in plasma renin activity.[6]

The signaling pathway below illustrates the RAAS and the point of inhibition by quinaprilat.

Quantitative Pharmacodynamic Data

The antihypertensive effects of quinaprilat have been quantified in numerous clinical trials. The data below summarizes its impact on blood pressure, dose-response relationships, and the time course of its action.

Table 1: Effect of Quinapril on Blood Pressure in Hypertensive Patients

| Parameter | Value | Notes | Source(s) |

|---|---|---|---|

| Mean Systolic BP Reduction | ~13 mmHg | In approximately 2 out of 3 individuals. | [1] |

| Mean Diastolic BP Reduction | ~10 mmHg | In approximately 2 out of 3 individuals. | [1] |

| Trough BP Reduction (SBP/DBP) | 5-11 / 3-7 mmHg | Represents about 50% of the peak effect. | [6][11] |

| Peak Effect Time | 2 to 4 hours | Following oral administration of quinapril. | [6][11] |

| Onset of Action | Within 1 hour | Antihypertensive activity commences. | [6][11] |

| Duration of Action | At least 24 hours | Effects are sustained throughout the dosing interval. |[6] |

Table 2: Dose-Response and ACE Inhibition

| Quinapril Dose | Effect | Notes | Source(s) |

|---|---|---|---|

| 10-80 mg/day | Effective antihypertensive range | Administered in single or divided doses. | [3][5][6] |

| 20 mg | >80% plasma ACE inhibition for 24 hours | Single dose effect. | [6] |

| 20 mg | 75% inhibition of Angiotensin I pressor response | At 4 hours post-dose. | [6][11] |

| 20 mg | 50% inhibition of Angiotensin I pressor response | At 8 hours post-dose. | [6][11] |

| 40-80 mg | More effective at trough than 10-20 mg | The overall dose-response relationship is relatively flat. |[6][11] |

Experimental Protocols

The pharmacodynamic properties of quinaprilat have been established through rigorous clinical trials. Below is a generalized protocol representative of the methodologies used in pivotal studies evaluating its efficacy in patients with mild to moderate essential hypertension.

Objective: To assess the dose-dependent antihypertensive efficacy and safety of quinapril compared to placebo.

Study Design:

-

Type: Randomized, double-blind, placebo-controlled, parallel-group multicenter study.[12][13]

-

Phases:

-

Washout Period (4 weeks): All previous antihypertensive medications are discontinued. Patients receive a single-blind placebo.[14]

-

Active Treatment Period (12 weeks): Eligible patients are randomized to receive either placebo or a specific dose of quinapril (e.g., 10 mg, 20 mg, 40 mg) once or twice daily.[12][13]

-

Forced Titration: In some study designs, the dose is systematically increased at set intervals (e.g., every 4 weeks) if blood pressure goals are not met.[13][14]

-

Patient Population:

-

Inclusion Criteria: Adult males and females with mild to moderate essential hypertension (e.g., sitting diastolic blood pressure [DBP] between 95 and 115 mmHg).[13][15]

-

Exclusion Criteria: Secondary hypertension, significant renal or hepatic disease, history of angioedema, pregnancy.[2]

Methodology:

-

Screening and Enrollment: Patients meeting the inclusion/exclusion criteria enter the placebo washout period.

-

Baseline Measurement: At the end of the washout period, baseline sitting and standing blood pressure and heart rate are measured. Measurements are typically taken at trough (24 hours post-dose).

-

Randomization: Patients are randomly assigned to a treatment arm (placebo or quinapril dose).

-

Dosing and Monitoring: Patients self-administer the study drug at the same time each day. Clinic visits are scheduled at regular intervals (e.g., weeks 4, 8, and 12).

-

Efficacy Assessment: The primary efficacy endpoint is the change from baseline in sitting DBP at the end of the treatment period.[16] Secondary endpoints include change in sitting systolic blood pressure (SBP) and the proportion of patients achieving a target blood pressure (e.g., DBP < 90 mmHg).[13]

-

Safety Assessment: Adverse events are recorded at each visit. Laboratory tests (serum chemistry, hematology) are conducted at baseline and at the end of the study.

The workflow for such a clinical trial is visualized below.

Conclusion

The pharmacodynamics of quinaprilat are well-characterized, with its primary antihypertensive effect stemming from potent and sustained inhibition of the angiotensin-converting enzyme. This action disrupts the Renin-Angiotensin-Aldosterone System, leading to vasodilation and a reduction in blood volume, which collectively lower blood pressure. Clinical data demonstrates a clear dose-response relationship and a durable effect over a 24-hour period, making it an effective agent for the management of hypertension. The methodologies employed in its clinical evaluation have been robust, providing a solid foundation of evidence for its therapeutic use.

References

- 1. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Quinapril - Wikipedia [en.wikipedia.org]

- 3. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Quinapril. A review of its pharmacological properties, and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. ClinPGx [clinpgx.org]

- 8. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 9. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. drugs.com [drugs.com]

- 12. The safety and efficacy of quinapril in the treatment of mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinapril: a double-blind, placebo-controlled trial in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinapril in the treatment of hypertension in primary care centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The pharmacodynamic responses of hypertensive patients to quinapril therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical pharmacology of quinapril in healthy volunteers and in patients with hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility profile of quinaprilat hydrate in different solvents

An In-depth Technical Guide to the Solubility Profile of Quinaprilat Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of this compound, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. Understanding the solubility of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing everything from formulation design to bioavailability. This document outlines the known solubility characteristics of this compound, provides detailed experimental protocols for its determination, and presents a framework for the systematic presentation of solubility data.

Introduction to this compound and Solubility

Quinaprilat is a potent, non-sulfhydryl ACE inhibitor. It is the diacid metabolite of the prodrug quinapril. As an ionizable molecule, its solubility is expected to be significantly influenced by the pH of the surrounding medium. The commercially available form is often a hydrate, meaning it incorporates one or more water molecules into its crystal structure. The presence of this water of hydration can affect its physicochemical properties, including solubility, compared to the anhydrous form.

A comprehensive solubility profile is essential for:

-

Pre-formulation studies: Selecting appropriate solvents and excipients for dosage form development.

-

Biopharmaceutical classification: Determining the Biopharmaceutics Classification System (BCS) class of the drug, which guides regulatory considerations.

-

Predicting in vivo performance: Understanding how the drug will dissolve in the gastrointestinal tract.

-

Developing analytical methods: Establishing suitable solvent systems for quality control and research purposes.

Solubility Data of this compound

Experimentally determined quantitative solubility data for this compound in a wide range of solvents is not extensively available in public literature. However, a predicted aqueous solubility value has been reported.

Table 1: Predicted Aqueous Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Source |

| Water | Not Specified | 0.0359 | ALOGPS (Predicted)[1] |

To facilitate a comprehensive understanding, the following tables provide a structured template for researchers to populate with their own experimentally determined data. It is recommended to measure solubility in a range of solvents relevant to pharmaceutical development, including aqueous buffers at physiological pH values and common organic solvents.

Table 2: Experimentally Determined Solubility of this compound in Aqueous Buffers

| Solvent (Buffer) | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Hydrochloric Acid Buffer | 1.2 | 25 | ||

| 37 | ||||

| Acetate Buffer | 4.5 | 25 | ||

| 37 | ||||

| Phosphate Buffer | 6.8 | 25 | ||

| 37 | ||||

| Phosphate Buffer | 7.4 | 25 | ||

| 37 |

Table 3: Experimentally Determined Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Isopropanol | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of an API. This method is considered the gold standard for its reliability and direct measurement of thermodynamic solubility.

Materials and Equipment

-

This compound (of known purity and solid form)

-

Selected solvents (e.g., purified water, pH buffers, methanol, ethanol)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

pH meter

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of the desired solvent. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples at a constant speed (e.g., 100-200 rpm) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary studies can be conducted to determine the time required to reach a solubility plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a supernatant aliquot using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved particles. It is crucial to pre-saturate the filter by discarding the first portion of the filtrate to avoid drug adsorption to the filter membrane.

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

For buffered solutions, measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.

-

Perform each experiment in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Experimental workflow for determining the solubility of this compound.

This comprehensive guide provides the necessary framework for researchers and drug development professionals to thoroughly investigate and document the solubility profile of this compound. By following the detailed experimental protocol and utilizing the structured data presentation tables, a robust and reliable solubility profile can be established, which is a cornerstone for successful pharmaceutical development.

References

A Technical Guide to the Role of Quinaprilat Hydrate in the Renin-Angiotensin-Aldosterone System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quinaprilat hydrate, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. It details its mechanism of action within the renin-angiotensin-aldosterone system (RAAS), presents key quantitative data, outlines relevant experimental protocols, and includes visualizations of critical pathways and workflows.

Introduction: The Renin-Angiotensin-Aldosterone System and ACE Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] Dysregulation of this system is a key factor in the pathophysiology of hypertension, heart failure, and renal disease.[2]

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of these conditions.[3][4] Quinapril is an orally administered, non-sulfhydryl prodrug that is rapidly deesterified in the body to its principal active metabolite, quinaprilat .[5][6][7] this compound is a potent inhibitor of ACE, and its therapeutic effects are primarily derived from its interaction with the RAAS.[8][9] By inhibiting ACE, quinaprilat disrupts the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to a cascade of beneficial hemodynamic effects.[4][6]

Mechanism of Action of this compound

Quinaprilat exerts its therapeutic effects by potently and specifically inhibiting angiotensin-converting enzyme (ACE), also known as kininase II.[6][10] This enzyme plays a dual role in the RAAS, making its inhibition a highly effective strategy for cardiovascular therapy.

Core Actions:

-

Inhibition of Angiotensin II Formation: ACE is responsible for converting the inactive decapeptide angiotensin I into the active octapeptide angiotensin II.[1] Angiotensin II is a powerful vasoconstrictor that increases blood pressure.[1] It also stimulates the adrenal cortex to release aldosterone.[1][10] By blocking ACE, quinaprilat reduces the levels of circulating and tissue angiotensin II, leading to vasodilation and a decrease in blood pressure.[6][10]

-

Inhibition of Bradykinin Degradation: ACE is identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator peptide.[6][10] Inhibition of this enzyme by quinaprilat leads to increased levels of bradykinin. Elevated bradykinin contributes to vasodilation by stimulating the production of nitric oxide and prostaglandins, further enhancing the blood pressure-lowering effect.[8]

Downstream Effects:

-

Reduced Aldosterone Secretion: The reduction in angiotensin II levels leads to decreased aldosterone secretion from the adrenal cortex.[6][10] Aldosterone promotes sodium and water reabsorption in the kidneys.[1] Consequently, reduced aldosterone levels result in mild natriuresis (sodium excretion) and diuresis (water excretion), contributing to a decrease in blood volume and blood pressure.[7]

-

Increased Plasma Renin Activity (PRA): The reduction of angiotensin II removes a key negative feedback signal on renin release from the kidneys. This results in a compensatory increase in plasma renin activity (PRA).[10]

-

Tissue ACE Inhibition: A significant component of quinaprilat's action is its ability to inhibit ACE within various tissues, such as the heart, blood vessels, and kidneys.[5][11] This local inhibition of angiotensin II production may be crucial for the long-term beneficial effects on cardiac and vascular remodeling.[5][12]

The following diagram illustrates the central role of quinaprilat within the RAAS cascade.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of quinaprilat.

Quantitative Pharmacological Data

The efficacy and pharmacokinetic profile of quinaprilat have been characterized in numerous studies. The data below are summarized for clarity.

Table 1: Pharmacokinetic Properties of Quinaprilat

| Parameter | Value | Species/Context | Reference(s) |

| Time to Peak Plasma Conc. (tmax) | ~2 hours (post quinapril dose) | Human | [10][13] |

| Elimination Half-Life (t½) | ~2-3 hours (effective accumulation) | Human | [5][10] |

| Terminal Phase Half-Life | ~25 hours | Human | [10] |

| Apparent Plasma Clearance | ~220 mL/min | Human | [13] |

| Protein Binding | 97% (Quinapril and Quinaprilat) | Human | [3] |

| Primary Route of Elimination | Renal Excretion | Human | [3][10] |

Note: Quinapril is the prodrug; pharmacokinetic parameters refer to the active metabolite, quinaprilat, after oral administration of quinapril.

Table 2: Pharmacodynamic Effects of Quinaprilat

| Parameter | Effect | Dose/Context | Reference(s) |

| Plasma ACE Inhibition | >80% for 24 hours | 20 mg single dose of quinapril | [10] |

| Systolic Blood Pressure Reduction | ~13 mmHg | Therapeutic doses in hypertensive patients | [3][14] |

| Diastolic Blood Pressure Reduction | ~10-13 mmHg | Therapeutic doses in hypertensive patients | [3][14][15] |

| Angiotensin II Levels | Significantly decreased at 4 and 24 hours | 2.5 mg single dose of quinapril | [16] |

| Plasma Renin Activity | Significantly increased at 48 hours | 2.5 mg single dose of quinapril | [16] |

| Aldosterone Secretion | Reduced, leading to a small increase in serum K+ (~0.07 mmol/L) | Therapeutic doses in hypertensive patients | [6][10] |

| hOAT3 Affinity (Km) | 13.4 µM | In vitro (HEK293 cells) | [8] |

Experimental Protocols

Detailed and validated protocols are essential for studying the effects of ACE inhibitors. Below are representative methodologies for key experiments.

Protocol: In Vitro ACE Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the concentration of an inhibitor (like quinaprilat) required to inhibit 50% of ACE activity (IC50), often using a synthetic substrate.[17][18][19]

Objective: To quantify the ACE inhibitory potency of this compound.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung or recombinant human)

-

Substrate: N-Hippuryl-His-Leu (HHL) or a fluorogenic substrate like Abz-Gly-p-Phe(NO2)-Pro-OH

-

This compound (as test inhibitor)

-

Captopril (as positive control)

-

Assay Buffer: 100 mM Tris-HCl or borate buffer, pH 8.3, containing 300 mM NaCl and 0.1 mM ZnCl2.

-

Stopping Solution: 1 M HCl

-

Extraction Solvent: Ethyl Acetate

-

Microplate reader or HPLC system

Procedure:

-

Preparation of Reagents:

-

Dissolve ACE in assay buffer to a final concentration of ~2-5 mU/mL.

-

Dissolve the substrate (e.g., HHL) in assay buffer to a final concentration of ~5 mM.

-

Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions to cover a range of expected inhibitory concentrations (e.g., 0.1 nM to 1 µM).

-

-

Assay Reaction:

-

In a 96-well plate or microcentrifuge tubes, add 40 µL of the quinaprilat dilution (or buffer for control/blank).

-

Add 20 µL of the ACE solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 100 µL of the pre-warmed substrate solution to all wells.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Stopping and Detection (HHL Substrate Example):

-

Stop the reaction by adding 150 µL of 1 M HCl.

-

Add 1.0 mL of ethyl acetate to each well/tube, vortex vigorously for 30 seconds to extract the hippuric acid product.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer 0.8 mL of the upper organic (ethyl acetate) layer to a new plate/tube.

-

Evaporate the solvent using a vacuum concentrator or by heating at 95°C.

-

Reconstitute the dried hippuric acid in 1 mL of deionized water or mobile phase.

-

Measure the absorbance at 228 nm using a microplate reader or quantify using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each quinaprilat concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

The following diagram illustrates the experimental workflow.

Caption: Experimental workflow for in vitro ACE inhibition (IC50) determination.

Protocol: Quantification of Quinaprilat in Biological Samples (LC-MS/MS)

This protocol outlines a typical method for the sensitive and selective quantification of quinaprilat in plasma, essential for pharmacokinetic studies.[20][21]

Objective: To accurately measure the concentration of quinaprilat in human plasma.

Materials:

-

Biological Sample: Human plasma (collected with K2-EDTA)

-

Quinaprilat standard and a stable isotope-labeled internal standard (IS)

-

Protein Precipitation Reagent: Acetonitrile or a mixture of acetonitrile:methanol (8:2 v/v).[21]

-

LC-MS/MS System: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: C8 or C18 reversed-phase column (e.g., Hypurity C8, 100 mm x 2.1 mm, 5 µm).[20]

-

Mobile Phase: Isocratic or gradient mixture of an aqueous solvent (e.g., 0.5% formic acid in water) and an organic solvent (e.g., acetonitrile).[20]

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

-

Add 300 µL of ice-cold protein precipitation reagent (e.g., acetonitrile).

-

Vortex the mixture for 1 minute to ensure complete protein denaturation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Equilibrate the LC system with the mobile phase.

-

Inject a small volume (e.g., 2-10 µL) of the prepared sample supernatant onto the column.

-

Perform chromatographic separation using an appropriate isocratic or gradient elution method. A short run time of <7 minutes is typical.[20][21]

-

The mass spectrometer is operated in positive ESI mode using Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for both quinaprilat and the internal standard.

-

-

Data Acquisition and Processing:

-

Prepare a calibration curve by spiking blank plasma with known concentrations of quinaprilat standard. Process these standards alongside the unknown samples.

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of quinaprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram outlines the bioanalytical workflow.

Caption: Bioanalytical workflow for quinaprilat quantification in plasma by LC-MS/MS.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Quinapril--a preclinical review of the pharmacology, pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Quinaprilat | C23H26N2O5 | CID 107994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Quinapril Hydrochloride Tablets [dailymed.nlm.nih.gov]

- 11. Overview of the clinical development of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The clinical pharmacokinetics of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The safety and efficacy of quinapril in the treatment of mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinapril: a double-blind, placebo-controlled trial in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and pharmacodynamics of quinaprilat after low dose quinapril in patients with terminal renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ACE-inhibitory activity assay: IC50 [protocols.io]

- 18. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 19. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Exploratory In Vitro Studies of Quinaprilat Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro exploratory studies of quinaprilat hydrate, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. The document focuses on its core mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to this compound

Quinaprilat is the pharmacologically active diacid metabolite of the prodrug quinapril. Following oral administration, quinapril is rapidly hydrolyzed in the liver to form quinaprilat.[1] As a non-sulfhydryl ACE inhibitor, quinaprilat's primary therapeutic action is the potent and competitive inhibition of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] This inhibitory action is central to its use in managing hypertension and congestive heart failure.[2]

Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme (ACE)

The antihypertensive effects of quinaprilat are primarily attributed to the inhibition of ACE. This enzyme plays a crucial role in two key physiological processes:

-

The Renin-Angiotensin-Aldosterone System (RAAS): ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide, angiotensin II. Angiotensin II elevates blood pressure by causing direct vasoconstriction and stimulating the adrenal cortex to secrete aldosterone, which leads to sodium and water retention.

-

The Kallikrein-Kinin System: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.

By inhibiting ACE, quinaprilat disrupts the RAAS, leading to decreased levels of angiotensin II and a subsequent reduction in vasoconstriction and aldosterone secretion.[1] Simultaneously, the inhibition of bradykinin degradation leads to increased levels of this vasodilator, contributing further to the blood pressure-lowering effect. A significant aspect of quinaprilat's action is its high affinity for and potent inhibition of tissue-bound ACE, particularly within the vasculature, which may be a critical component of its therapeutic efficacy.[2][3]

Data Presentation: In Vitro Efficacy

Comparative Potency of ACE Inhibitors

An in vitro study using rat heart and lung homogenates assessed the relative potency of several ACE inhibitors by measuring the displacement of a bound radioinhibitor. The rank order of potency was determined as follows:

| ACE Inhibitor | Relative Potency Rank |

| Quinaprilat | 1 (tie) |

| Benazeprilat | 1 (tie) |

| Perindoprilat | 2 |

| 351A | 3 |

| Lisinopril | 4 |

| Fosinoprilat | 5 |

| Data sourced from a study on rat heart and lung homogenates.[4][5] |

This study highlights quinaprilat as one of the most potent ACE inhibitors among those tested.[4][5]

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin-Aldosterone System (RAAS) and Quinaprilat's Point of Intervention

The following diagram illustrates the classical RAAS pathway and highlights the inhibitory action of quinaprilat.

The Bradykinin Signaling Pathway and the Influence of Quinaprilat

Inhibition of ACE by quinaprilat prevents the breakdown of bradykinin, enhancing its vasodilatory effects.

Experimental Protocols

The following sections detail generalized methodologies for key in vitro experiments relevant to the study of this compound.

In Vitro ACE Inhibition Assay (Colorimetric Method)

This protocol describes a common method for determining the in vitro ACE inhibitory activity of a compound like quinaprilat. The assay measures the product of ACE-catalyzed hydrolysis of a synthetic substrate.

1. Materials and Reagents:

-

Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)

-

ACE Substrate: N-Hippuryl-His-Leu (HHL) or N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)

-

Assay Buffer: e.g., 100 mM Tris-HCl buffer (pH 8.3) containing 300 mM NaCl.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., ultrapure water or DMSO) and serially diluted.

-

Positive Control: Captopril or another known ACE inhibitor.

-

Stopping Reagent: e.g., 1 M HCl (for HHL substrate).

-

Detection Reagent: e.g., Pyridine, Benzene sulfonyl chloride (for color development with HHL-derived hippuric acid).

-

96-well microplate

-

Microplate reader

2. Experimental Workflow:

3. Procedure:

-

To the wells of a 96-well microplate, add the assay buffer.

-

Add various concentrations of quinaprilat solution to the sample wells. Add the positive control to its designated wells and solvent to the control (no inhibitor) and blank wells.

-

Add the ACE enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the ACE substrate (e.g., HHL) to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding the stopping reagent (e.g., 1 M HCl).

-

Follow the specific protocol for color development if required by the substrate used.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis: The percentage of ACE inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] x 100

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The initial in vitro exploratory studies of this compound firmly establish it as a highly potent inhibitor of the angiotensin-converting enzyme.[4][5] Its mechanism of action involves the dual effects of suppressing the vasoconstrictor angiotensin II and potentiating the vasodilator bradykinin. This core mechanism, particularly its high affinity for tissue-bound ACE, underpins its therapeutic effects.[3] While quantitative comparisons confirm its high potency relative to other ACE inhibitors, further studies would be beneficial to establish a definitive IC50 value under standardized assay conditions. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and scientists engaged in the ongoing study and development of ACE inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Quinaprilat: A Technical Overview

Introduction

Quinaprilat, the active metabolite of the prodrug quinapril, is a potent and specific inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] As a cornerstone in the management of hypertension and heart failure, its development marked a significant advancement in cardiovascular pharmacotherapy. This technical guide provides an in-depth exploration of the discovery, mechanism of action, pharmacokinetics, pharmacodynamics, and pivotal preclinical and clinical studies that defined the therapeutic role of quinaprilat.

Discovery and Synthesis

The development of quinaprilat is rooted in the broader effort to synthesize non-sulfhydryl ACE inhibitors, aiming to improve upon the side-effect profile of earlier compounds like captopril. Quinapril is the ethyl ester prodrug of quinaprilat, designed to enhance oral bioavailability.[3] Following oral administration, quinapril is rapidly absorbed and hydrolyzed in the liver to its active diacid form, quinaprilat.[4]

The synthesis of quinapril typically involves the coupling of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester. This reaction yields quinapril tert-butyl ester, which is subsequently deprotected using an acid to form quinapril.[5]

Mechanism of Action

Quinaprilat exerts its therapeutic effects by competitively inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[6] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[6] By blocking this conversion, quinaprilat leads to reduced levels of angiotensin II, resulting in vasodilation and a subsequent decrease in blood pressure.[7]

Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[2] Inhibition of ACE by quinaprilat leads to an accumulation of bradykinin, which contributes to the overall antihypertensive effect.[2] The reduction in angiotensin II levels also leads to decreased aldosterone secretion from the adrenal cortex, promoting sodium and water excretion and a mild increase in serum potassium.[6]

Pharmacokinetics

The pharmacokinetic profile of quinaprilat has been extensively studied in various populations. Following oral administration of quinapril, the prodrug is rapidly absorbed and converted to quinaprilat, with peak plasma concentrations of quinaprilat reached in approximately 2 hours.[3]

Table 1: Pharmacokinetic Parameters of Quinaprilat

| Parameter | Healthy Volunteers | Patients with Heart Failure | Patients with Renal Impairment |

| Tmax (h) | ~2.0 | 3.6 ± 0.8[8] | Increased with decreasing creatinine clearance[9] |

| Cmax (ng/mL) | Dose-dependent | Lower than healthy volunteers | Increased with decreasing creatinine clearance[9] |

| Elimination Half-life (h) | ~3 | Prolonged with smaller ejection fractions[10] | Prolonged up to 11 hours[3] |

| Renal Clearance | Primary route of elimination | Reduced | Significantly reduced[9] |

Note: Values are approximate and can vary based on the specific study and patient population.

Pharmacodynamics and Clinical Efficacy

The pharmacodynamic effects of quinaprilat are characterized by a dose-dependent inhibition of ACE, leading to a reduction in blood pressure and favorable hemodynamic changes in patients with heart failure.

Hypertension

Clinical trials have demonstrated the efficacy of quinapril in the treatment of hypertension. In spontaneously hypertensive rats, quinapril produced a marked and progressive reduction in blood pressure.[7] In human subjects, single oral doses of quinapril from 0.625 mg to 80 mg inhibited plasma ACE activity for up to 48 hours.[11] The antihypertensive efficacy of quinapril has been shown to be comparable to other ACE inhibitors such as captopril and enalapril.[3]

Table 2: Hemodynamic Effects of Intravenous Quinaprilat in Patients with Heart Failure

| Parameter | Change with Quinaprilat |

| Cardiac Index | Increased by up to 25%[12] |

| Pulmonary Capillary Wedge Pressure | Reduced by up to 39.7%[13] |

| Systemic Vascular Resistance | Reduced by up to 25.2%[13] |

| Mean Arterial Pressure | Reduced by 4-9 mmHg (single dose)[12] |

| Heart Rate | No significant change[12] |

Heart Failure

In patients with congestive heart failure, intravenous administration of quinaprilat has been shown to produce beneficial hemodynamic effects, including an increase in cardiac index and a reduction in pulmonary capillary wedge pressure and systemic vascular resistance.[12][14] These effects are achieved without a significant change in heart rate.[12] Long-term treatment with quinapril in patients with heart failure has been shown to maintain these favorable hemodynamic responses.[13]

Experimental Protocols

In Vitro ACE Inhibition Assay

A common method to determine the in vitro ACE inhibitory activity of quinaprilat involves a spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL).

-

Reagents: Angiotensin-Converting Enzyme (from rabbit lung), Hippuryl-Histidyl-Leucine (HHL), borate buffer, and a solution of 2,4,6-trinitrobenzene sulfonic acid (TNBSA).

-

Procedure:

-

A solution of quinaprilat at various concentrations is pre-incubated with ACE in a borate buffer (pH 8.3) at 37°C for 10 minutes.

-

The substrate HHL is then added, and the mixture is incubated for 30-60 minutes at 37°C.

-

The reaction is stopped by the addition of hydrochloric acid.

-

The amount of hippuric acid formed is quantified by extracting it with ethyl acetate, evaporating the solvent, and redissolving the residue in water. The absorbance is then measured at 228 nm.[15]

-

Alternatively, the liberated hippuric acid can be reacted with TNBSA to produce a colored complex, which is measured colorimetrically.

-

-

Data Analysis: The concentration of quinaprilat that inhibits 50% of ACE activity (IC50) is determined from a dose-response curve.

Animal Models of Hypertension

Spontaneously Hypertensive Rats (SHR) are a widely used preclinical model to evaluate the efficacy of antihypertensive agents.

-

Animals: Male or female Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

-

Procedure:

-

Rats are housed under controlled conditions with free access to food and water.

-

Quinapril is administered orally (e.g., via gavage) once daily for a specified period (e.g., 8 days or 15 weeks).[7][16]

-

Blood pressure is measured at regular intervals using a non-invasive tail-cuff method or via an indwelling arterial catheter for continuous monitoring.

-

At the end of the study, blood samples may be collected to measure plasma renin activity, aldosterone levels, and ACE activity. Tissues can also be harvested for histological analysis.

-

-

Data Analysis: Changes in blood pressure over time are compared between the treated SHR group, a vehicle-treated SHR group, and the normotensive WKY control group.

Clinical Trial Design for Hypertension

A typical clinical trial to evaluate the efficacy of quinapril in hypertension would be a randomized, double-blind, placebo-controlled study.

-

Patient Population: Adult patients with a diagnosis of essential hypertension (e.g., diastolic blood pressure of 95-115 mmHg).

-

Inclusion/Exclusion Criteria:

-

Inclusion: Age 18-70 years, ability to provide informed consent.

-

Exclusion: Secondary hypertension, significant renal or hepatic disease, history of angioedema, pregnancy or lactation.

-

-

Study Design:

-

After a washout period for any previous antihypertensive medications, patients are randomized to receive either quinapril (at various doses, e.g., 10, 20, 40 mg once daily) or a placebo.

-

The treatment period typically lasts for several weeks (e.g., 8-12 weeks).

-

Blood pressure is measured at regular intervals, both at peak and trough drug levels.

-

-

Primary Endpoint: The primary efficacy endpoint is typically the change from baseline in seated diastolic blood pressure at the end of the treatment period.

-

Data Analysis: Statistical comparisons of the change in blood pressure are made between the quinapril treatment groups and the placebo group.

Quinaprilat, delivered via its prodrug quinapril, has a well-established profile as a potent and effective ACE inhibitor. Its discovery and development have provided a valuable therapeutic option for the management of hypertension and heart failure. The extensive body of preclinical and clinical research has elucidated its mechanism of action, pharmacokinetic and pharmacodynamic properties, and demonstrated its clinical efficacy and safety. This technical guide has provided a comprehensive overview of the key scientific and clinical milestones in the history of quinaprilat.

References

- 1. quinapril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quinapril: a new second-generation ACE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20040192613A1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Inhibition of angiotensin-converting enzyme with quinapril (CI-906): investigation of antihypertensive mechanisms in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Haemodynamic response and pharmacokinetics after the first dose of quinapril in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pharmacokinetics and pharmacodynamics of quinapril and quinaprilat in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics of quinapril and quinaprilat in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacology of quinapril in healthy volunteers and in patients with hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Hemodynamic and humoral effects of parenteral therapy with intravenously administered ACE inhibitor quinaprilat in patients with advanced heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preliminary hemodynamic report of the efficacy and safety of quinapril in acute and chronic treatment of patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hemodynamic and hormonal effects of quinaprilat in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quinapril treatment and arterial smooth muscle responses in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Quinaprilat Hydrate to Tissue Angiotensin-Converting Enzyme (ACE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of quinaprilat hydrate, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, to tissue-bound ACE. This document details the quantitative binding characteristics, the experimental methodologies used for their determination, and the relevant physiological pathways.

Introduction: The Significance of Tissue ACE Inhibition